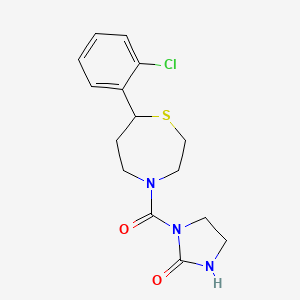
1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Research into compounds with similar chemical structures to 1-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one has highlighted their potential in combating microbial infections. For instance, studies on derivatives like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride have shown significant antibacterial activity, specifically targeting anaerobic bacteria through a mechanism that involves bioreduction by bacterial proteins, suggesting potential applications in developing treatments for infections caused by anaerobic bacteria (Dickens et al., 1991). Similarly, imidazole analogues of fluoxetine demonstrated potent anti-Candida effects, significantly outperforming traditional antifungal agents like miconazole, indicating potential use in antifungal therapies (Silvestri et al., 2004).
Antiviral and Antiprotozoal Effects
Compounds structurally related to this compound have shown promising results in antiviral and antiprotozoal research. For instance, the synthesis of imidazo[1,2-b][1,3,4]thiadiazole derivatives from carbohydrates and their subsequent testing against Junín virus highlighted the potential of such compounds in antiviral applications, particularly against hemorrhagic fever viruses, with certain derivatives showing micromolar concentration effectiveness (Fascio et al., 2019). Another study on lowering the pKa of a bisimidazoline lead with halogen atoms demonstrated improved activity and selectivity against Trypanosoma brucei in vitro, suggesting a role in the treatment of trypanosomiasis (Martínez et al., 2015).
Antimicrobial and Anthelmintic Activities
Exploration into the antimicrobial and anthelmintic potential of related compounds has also been fruitful. For example, the synthesis of new 3-chlorobenzothiophene-2-carbonylchloride derivatives and their evaluation revealed significant antimicrobial and anthelmintic activities, offering a foundation for developing new treatments for infections and parasitic worms (Naganagowda & Padmashali, 2010).
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit enterovirus 71 and coxsackievirus a16 . These viruses are known to cause hand, foot, and mouth disease .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against both enterovirus 71 and coxsackievirus a16 . This suggests that the compound may interact with these viruses in a way that inhibits their ability to infect host cells.
Result of Action
Similar compounds have shown considerable inhibition against both enterovirus 71 and coxsackievirus a16 in plaque reduction inhibitory assay with no cytotoxicity .
Eigenschaften
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c16-12-4-2-1-3-11(12)13-5-7-18(9-10-22-13)15(21)19-8-6-17-14(19)20/h1-4,13H,5-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNMIGHBYRBGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)

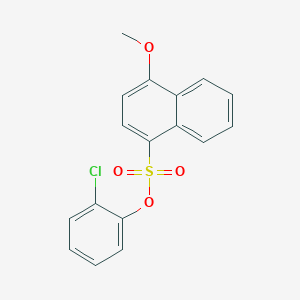
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)


![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)
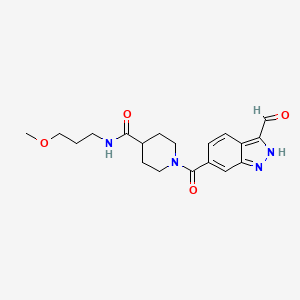
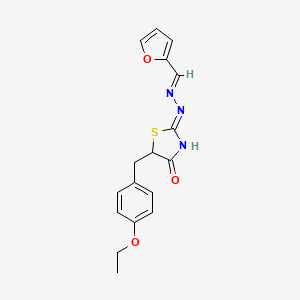

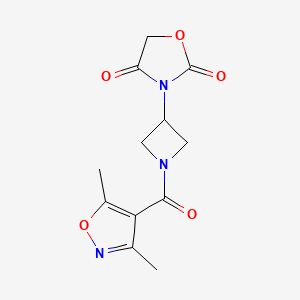

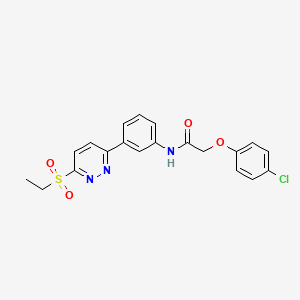
![7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2928670.png)
